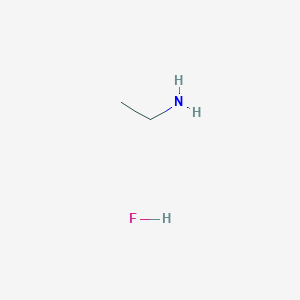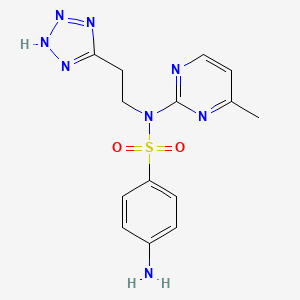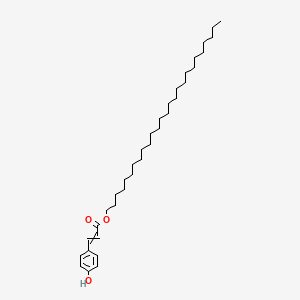
(Bromomethyl)(tri-tert-butyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bromomethyl)(tri-tert-butyl)silane is an organosilicon compound characterized by the presence of a bromomethyl group attached to a silicon atom, which is further bonded to three tert-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Bromomethyl)(tri-tert-butyl)silane typically involves the reaction of bromomethylsilane with tert-butyl lithium or tert-butyl magnesium chloride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{BrCH}_2\text{SiCl}_3 + 3 \text{t-BuLi} \rightarrow \text{BrCH}_2\text{Si(t-Bu)}_3 + 3 \text{LiCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (Bromomethyl)(tri-tert-butyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding silane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydride donors such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products:
Substitution: Formation of silyl ethers, silyl amines, or silyl thiols.
Reduction: Formation of tri-tert-butylsilane.
Oxidation: Formation of silanol or siloxane compounds.
Applications De Recherche Scientifique
(Bromomethyl)(tri-tert-butyl)silane finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a protecting group for alcohols and amines.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Bromomethyl)(tri-tert-butyl)silane involves the reactivity of the bromomethyl group and the steric effects of the tert-butyl groups. The bromomethyl group acts as an electrophile, readily undergoing nucleophilic substitution reactions. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
- (Chloromethyl)(tri-tert-butyl)silane
- (Iodomethyl)(tri-tert-butyl)silane
- (Trimethylsilyl)methyl bromide
Comparison: (Bromomethyl)(tri-tert-butyl)silane is unique due to the presence of the bromomethyl group, which is more reactive compared to its chloro and iodo counterparts. The tert-butyl groups provide significant steric hindrance, making it distinct from smaller alkyl-substituted silanes like (Trimethylsilyl)methyl bromide. This combination of reactivity and steric effects makes this compound a valuable compound in organic synthesis and various applications.
Propriétés
Numéro CAS |
67382-53-0 |
|---|---|
Formule moléculaire |
C13H29BrSi |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
bromomethyl(tritert-butyl)silane |
InChI |
InChI=1S/C13H29BrSi/c1-11(2,3)15(10-14,12(4,5)6)13(7,8)9/h10H2,1-9H3 |
Clé InChI |
QRHDBUJIDVHADL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](CBr)(C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


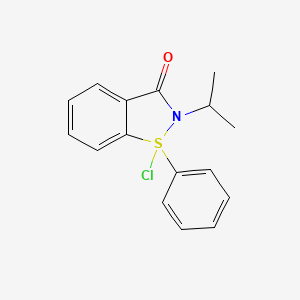
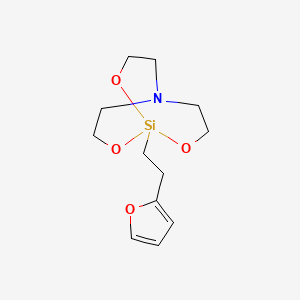
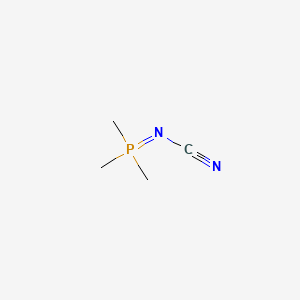
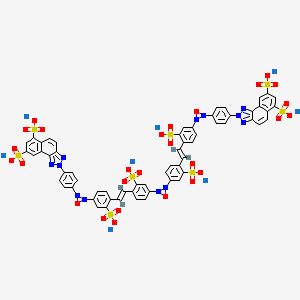

![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)

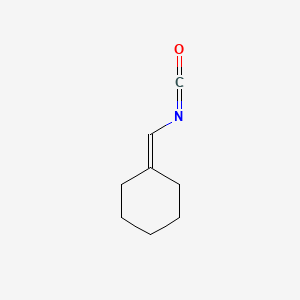
![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)
